molecular formula C8H4ClF3O B1294942 4-(Trifluoromethyl)benzoyl chloride CAS No. 329-15-7

4-(Trifluoromethyl)benzoyl chloride

Cat. No.: B1294942
CAS No.: 329-15-7
M. Wt: 208.56 g/mol
InChI Key: OXZYBOLWRXENKT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Synthesis Analysis

This compound is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The molecular formula of this compound is C8H4ClF3O . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a refractive index of 1.476 at 20°C . Its boiling point is 188-190°C at normal pressure and 78-79°C at 16 mmHg . The density of this compound is 1.404 g/mL at 25°C .

Scientific Research Applications

  • Intermediate in Drug Synthesis : Zhou Xiao-rui (2006) discussed the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its role as an important drug intermediate. This study illustrates the compound's utility in the pharmaceutical industry for developing various drugs (Zhou, 2006).

  • Polymer Modification for Enhanced Properties : Cy H. Fujimoto et al. (2018) investigated the post-polymerization reactions of Diels-Alder polyphenylene with 4-(trifluoromethyl)benzoyl chloride. The study found that using this compound increased the hydrophobicity of the polymer, suggesting its utility in modifying polymer properties (Fujimoto et al., 2018).

  • Cellulose Modification : Jinming Zhang et al. (2009) researched the synthesis of cellulose benzoates using this compound in an ionic liquid. This application is significant for the textile and paper industries, where cellulose modification is a key aspect (Zhang et al., 2009).

  • Development of Photosensitive Materials : J. Jaworska et al. (2017) conducted studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their liquid-crystalline properties and potential for optical switching. This application is particularly relevant in the field of materials science for developing new photosensitive materials (Jaworska et al., 2017).

  • Synthesis of Functionalized Nanoparticles : Zhihong Yan et al. (2015) explored the use of 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles for extracting perfluorinated compounds from traditional Chinese medicine samples. This highlights its role in analytical chemistry and nanotechnology (Yan et al., 2015).

  • Friedel-Crafts Acylation Reactions : J. Ross and Jianliang Xiao (2002) described the use of this compound in Friedel-Crafts acylation reactions. This application is important in organic chemistry for the synthesis of various aromatic compounds (Ross & Xiao, 2002).

Safety and Hazards

4-(Trifluoromethyl)benzoyl chloride is classified as a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

4-(Trifluoromethyl)benzoyl chloride is a chemical compound used as an intermediate in organic synthesis . Its primary targets are typically other organic compounds in a chemical reaction . The role of this compound is to react with these targets to form new compounds .

Mode of Action

The mode of action of this compound involves its reactivity with other compounds. For example, it undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . This reaction is facilitated by the presence of the benzoyl chloride functional group in the molecule .

Biochemical Pathways

Instead, it is used in the synthesis of various organic compounds, which may then interact with biological systems .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the individual characteristics of the organism .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it reacts with water, producing toxic gases . Therefore, it should be stored under dry inert gas and protected from humidity . Additionally, it should be kept away from open flames and hot surfaces, as containers may explode when heated .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. The compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the acyl chloride group to form the corresponding carboxylic acid. This interaction is crucial for the formation of amides and esters, which are important in the synthesis of pharmaceuticals . Additionally, this compound can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of histones by this compound can lead to changes in chromatin structure and gene expression, impacting cellular differentiation and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial biochemical changes, such as enhanced enzyme activity and improved metabolic flux. At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and proteases. These enzymes catalyze the hydrolysis of the acyl chloride group, leading to the formation of carboxylic acids and other metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, impacting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For example, the acylation of histones by this compound can lead to its localization in the nucleus, impacting gene expression and chromatin structure .

Properties

IUPAC Name

4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZYBOLWRXENKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059817
Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

329-15-7
Record name 4-(Trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name 4-(Trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name Benzoyl chloride, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluoyl chloride
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Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)benzoic acid (0.8 g, 4.2 mmol) dissolved in DCM (20 ml), cooled to 0° C. and added oxalyl chloride (0.8 g, 6.1 mmol). Catalytic amount of DMF was added to this mixture and stirred at rt for 30 mins. After 30 mins, DCM removed on rotavapour and co-distilled the residue two times with DCM to obtain 4-(trifluoromethyl)benzoyl chloride quantitatively. 2-Amino-5-bromophenol (0.71 g, 3.8 mmol) dissolved in DCM (20 ml) and added Pyridine (0.32 ml, 4.1 mmol) under nitrogen atmosphere. This mixture stirred at rt for 30 mins and added 4-(trifluoromethyl)benzoyl chloride (0.88 g, 4.2 mmol). After continuing stirring at rt for 15 mins, reaction mass diluted with water and extracted with DCM. DCM layer washed with aq. NaHCO3 and DCM removed on rotavapour to obtain the solid. Solid was triturated with Et2O and Petether mixture (4:1) to obtain the titled compound (0.6 g) as a yellow solid.
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0.8 g
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Synthesis routes and methods II

Procedure details

Reaction of 4-trifluoromethylbenzoic acid with thionyl chloride affords 4-trifluoromethylbenzoyl chloride, which, on reaction with diethylamine, affords 4-trifluoro-methyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylamine-O-sulfonate affords 4-trifluoromethyl-2-aminosulfonyl-N,N-diethylbenzamide, which on heating in glacial acetic acid, affords 6-trifluoro-methylsaccharin.
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Synthesis routes and methods III

Procedure details

A stirred solution of 20.0 grams (0.105 mole) of 4-trifluoromethylbenzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride was cooled to 0°-10° C., and 14.7 grams (0.116 mole) of oxalyl chloride was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 18 hours. The reaction mixture was then concentrated under reduced pressure, yielding 21.9 grams of 4-trifluoromethylbenzoyl chloride as a semi-solid. The reaction was repeated.
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20 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-(Trifluoromethyl)benzoyl chloride in materials science?

A1: this compound is a valuable reagent in synthesizing layered organic thin films. It reacts with amine-terminated surfaces to create a covalently bound fluorinated layer. This modification alters the film's hydrophobicity, as evidenced by contact angle changes from 15° to 106° after reaction with a hexamethylenediamine-modified surface. [] This ability to tailor surface properties makes it useful for applications requiring controlled wettability, such as antifouling coatings or sensors.

Q2: How does this compound contribute to understanding the behavior of reverse micelles?

A2: Researchers utilize the hydrolysis reactions of this compound within reverse micelles (RMs) to probe their properties. By comparing its hydrolysis kinetics in RMs formed by bmim-AOT (an ionic liquid-surfactant) and traditional Na-AOT, scientists glean insights into the impact of the cation (bmim+ vs Na+) on the RM's microenvironment. [] The presence of the bulky bmim+ cation between surfactant molecules influences the stability of reaction intermediates, ultimately affecting the reaction rates and mechanisms within these nano-sized water pools.

Q3: Can this compound be used in analytical chemistry applications?

A3: Yes, this compound is a key component in synthesizing functionalized magnetic nanoparticles (MNPs) for extracting perfluorinated compounds (PFCs). The compound is used to modify the surface of Fe3O4@SiO2 MNPs, creating selective binding sites for PFCs. [] These modified MNPs are then employed in magnetic solid-phase extraction (MSPE) to isolate and concentrate trace levels of PFCs from complex matrices, such as traditional Chinese medicine samples, before analysis. This application highlights the potential of this compound in developing sensitive and efficient analytical methods for environmental and food safety monitoring.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its reaction products?

A4: Fourier transform infrared (FTIR) spectroscopy is crucial in analyzing this compound and its reaction products. [, ] The technique helps confirm the formation of desired chemical bonds and provides insights into the molecular structure of the synthesized compounds. For example, in thin film synthesis, FTIR helps track the appearance and disappearance of specific functional groups, such as the anhydride group after MUA activation and the amide bond formation after reaction with HMDA. []

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